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BPR1J-097: Compound Profile

The table below summarizes the core quantitative data available for BPR1J-097.

Parameter Detail

Primary Target & Activity Potent FLT3 inhibitor (IC₅₀ = 11 nM) [1].

Molecular Formula C₂₇H₂₈N₆O₃S [1].

CAS Number 1327167-19-0 [1].

Appearance White solid powder [1].

Technical Support & Troubleshooting Guides

FAQ 1: What is the recommended storage and handling conditions for BPR1J-097?

Answer: Store the powder at -20°C for long-term stability (3 years). For short-term, it can be kept at
4°C for 2 years. Once prepared in a solvent, stock solutions can be stored at -80°C for 6 months or

-20°C for 1 month. Avoid repeated freeze-thaw cycles [1].

FAQ 2: How do I prepare a stock solution of BPR1J-097?
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Answer: BPR1J-097 may dissolve in DMSO. If not, you can attempt solvents like ethanol or DMF.

Below is a protocol for preparing a 10 mM stock solution [1]:
Calculate the mass needed. For example, to make 1 mL of a 10 mM solution, you would need

approximately 5.17 mg of BPR1J-097 (Molecular Weight: 516.61 g/mol).
Weigh out the compound.

Add the compound to an appropriate vial.
Add the calculated volume of DMSO to achieve a 10 mM concentration.

Vortex or sonicate until the solid is fully dissolved.
Aliquot and store at -80°C.

FAQ 3: My in vivo formulation is precipitating. What can I do?

Answer: Precipitation indicates poor solubility in the chosen vehicle. Here are alternative formulation
recipes suggested for in vivo studies [1]:

Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na)
Oral Formulation 2: Dissolve in PEG400

Always prepare fresh in vivo formulations when possible and test with a small amount of
compound first.

Establishing a Dosing Frequency: Experimental
Roadmap

Since dosing frequency data for BPR1J-097 is not publicly available, determining it requires a structured

experimental approach. The following workflow outlines the key stages and assays needed.
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Phase 1: Pharmacokinetic (PK) Studies

Objective: To understand "what the body does to the drug"—its absorption, distribution, metabolism,
and excretion (ADME).

Key Experiments:
Protocol: Administer a single dose of BPR1J-097 to animal models (e.g., mice) via your

intended route (e.g., oral gavage). Collect blood plasma at multiple time points post-dose (e.g.,
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5 min, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).

Measurement: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the
concentration of BPR1J-097 in the plasma at each time point.

Output Parameters: Calculate the Maximum Concentration (Cmax), Time to Cmax (Tmax),
Area Under the Curve (AUC) reflecting total exposure, and most critically, the elimination
Half-Life (t½). The t½ directly informs the potential dosing interval [2].

Phase 2: Pharmacodynamic (PD) Studies

Objective: To understand "what the drug does to the body"—specifically, its biological effect on the

target.
Key Experiments:

Protocol: In an animal model (e.g., a FLT3-ITD AML xenograft model), administer BPR1J-097
and collect tumor samples and/or peripheral blood at various time points after dosing.

Measurement: Analyze these samples using Western Blot to detect levels of phosphorylated
FLT3 (p-FLT3) and key downstream signaling proteins (e.g., p-ERK, p-STAT5). This measures

the extent and duration of target inhibition [3].
Output: Establish a relationship between plasma drug concentration (PK) and the level of FLT3

inhibition (PD). The goal is to maintain drug levels above the IC90 (concentration for 90%
inhibition) for as long as possible within a dosing cycle.

Phase 3: In Vivo Efficacy Studies

Objective: To correlate PK/PD findings with actual anti-tumor activity.
Key Experiments:

Protocol: Treat FLT3-mutant AML animal models with BPR1J-097 using different dosing
schedules. Common regimens to compare include:

QD (Quaque Die): Once daily.
BID (Bis In Die): Twice daily.

Intermittent: e.g., 3 days on/4 days off to manage potential toxicity.
Measurement: Monitor tumor volume regularly and assess overall survival. The schedule that

provides the best efficacy with an acceptable safety margin is a strong candidate for the optimal
dosing frequency [3].

Key Considerations for Your Research

Combination Therapy: FLT3 inhibitors are often tested in combination with other agents, like

chemotherapy or hypomethylating agents [3] [4]. Dosing frequency may need adjustment in a
combination setting.
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Type of Inhibitor: BPR1J-097 is likely a type II inhibitor, which typically has a longer residence time

on the target, potentially allowing for less frequent dosing compared to type I inhibitors [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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